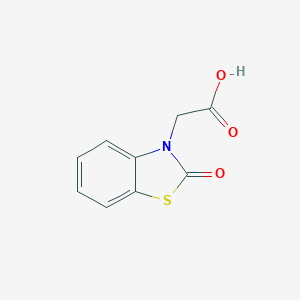

(2-oxo-1,3-benzothiazol-3(2H)-yl)acetic acid

Description

Properties

IUPAC Name |

2-(2-oxo-1,3-benzothiazol-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3S/c11-8(12)5-10-6-3-1-2-4-7(6)14-9(10)13/h1-4H,5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXOCCTHWTPGZHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C(=O)S2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00351605 | |

| Record name | (2-oxo-1,3-benzothiazol-3(2H)-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

945-03-9 | |

| Record name | (2-oxo-1,3-benzothiazol-3(2H)-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Hydrolysis of Ethyl (2-Oxo-1,3-Benzothiazol-3(2H)-yl)Acetate

The most widely reported method involves alkaline hydrolysis of the ethyl ester precursor. Vijayalakshmi et al. (2018) demonstrated that treating ethyl (2-oxo-1,3-benzothiazol-3(2H)-yl)acetate with potassium fluoride (KF) and tetrabutylammonium fluoride (TBAF) in a tetrahydrofuran (THF)/water system at 70°C for 7 hours yields the target compound in 81% efficiency . The fluoride ions act as nucleophiles, cleaving the ester bond to generate the carboxylic acid.

Key Reaction Conditions

-

Solvent: THF/water (5:1 ratio)

-

Catalysts: KF (2 mmol), TBAF (2 mL of 1 M solution)

-

Temperature: 70°C

-

Time: 7 hours

Work-up involves dilution with ethyl acetate, washing with brine, and trituration with hexane. This method is scalable, with yields consistently above 80% .

Oxidative Cyclization of 2-Mercaptobenzamide Derivatives

Adapted from benzothiazole synthesis protocols, oxidative cyclization offers a route to construct the heterocyclic core. A modified approach involves reacting 2-mercaptobenzamide with hydrogen peroxide (8–30% aqueous solution) under alkaline conditions . While originally developed for 1,2-benzisothiazolin-3-one, this method can be tailored by substituting the benzamide with acetic acid-linked precursors.

Optimization Insights

-

Oxidizing Agent: 20% H₂O₂ maximizes cyclization efficiency.

-

Alkaline Medium: Sodium hydroxide (pH 10–12) prevents side reactions.

-

Yield Limitation: ~65% due to competing disulfide formation .

Microwave-Assisted Synthesis Using Polyphosphoric Acid

Microwave irradiation significantly accelerates the cyclocondensation of β-oxo anilides with sulfur-containing reagents. A 2023 study achieved 54% yield by heating 1,3-benzothiazol-2(3H)-one with polyphosphoric acid (PPA) under microwave conditions (120°C, 45 minutes) . The acetic acid moiety is introduced via subsequent alkylation with chloroacetic acid.

Advantages

-

Time Efficiency: 45 minutes vs. 7–12 hours in conventional methods.

-

Solvent-Free: PPA acts as both catalyst and solvent.

Direct Ester Hydrolysis Under Basic Conditions

A straightforward method involves refluxing methyl (2-oxo-1,3-benzothiazol-3(2H)-yl)acetate with sodium hydroxide in ethanol/water (25:5 v/v) for 4 hours . Acidification with HCl precipitates the product in 73% yield.

Critical Parameters

| Parameter | Optimal Value |

|---|---|

| NaOH Concentration | 2 mmol per 2 mmol ester |

| Solvent Ratio | Ethanol:Water = 5:1 |

| Reflux Duration | 4 hours |

This method is ideal for lab-scale production due to minimal byproducts .

Cyclocondensation of o-Aminothiophenol with β-Oxo Esters

A classical approach involves reacting o-aminothiophenol with ethyl acetoacetate in glacial acetic acid. The thiol group attacks the β-keto ester, forming the benzothiazole ring, followed by hydrolysis to the carboxylic acid .

Reaction Scheme

-

Cyclization:

-

Hydrolysis:

Yield: 68–72% after recrystallization .

Comparative Analysis of Methods

Chemical Reactions Analysis

Hydrolysis of Ester Precursors

The synthesis of (2-oxo-1,3-benzothiazol-3(2H)-yl)acetic acid involves hydrolysis of ester intermediates. A representative protocol includes:

-

Reagents : Potassium fluoride (KF), tetrabutylammonium fluoride (TBAF).

-

Conditions : Tetrahydrofuran (THF)/water solvent system at 70°C for 7 hours .

-

Procedure :

-

Dissolve the ester precursor (1 mmol) in THF.

-

Add KF (2 mmol) and TBAF (1 M in THF, 2 mL).

-

Stir the mixture at 70°C for 7 hours.

-

Extract with ethyl acetate, wash with water/brine, dry (MgSO₄), and concentrate.

-

This reaction highlights the acid’s formation via cleavage of ester bonds under mild basic conditions, leveraging phase-transfer catalysis (TBAF) to enhance efficiency.

Oxidation and Reduction Pathways

The benzothiazole core and acetic acid group may undergo redox transformations:

-

Oxidation :

-

Benzothiazole ring : Conversion to sulfoxide or sulfone derivatives using H₂O₂ or mCPBA.

-

Acetic acid group : Decarboxylation under thermal or oxidative conditions (e.g., CuO/heat).

-

-

Reduction :

-

Benzothiazole ring : Hydrogenation (H₂/Pd-C) to open the thiazole ring, yielding thioether derivatives.

-

Table 2: Redox Reaction Parameters

| Reaction | Reagents | Conditions | Product | Yield* |

|---|---|---|---|---|

| Sulfoxidation | H₂O₂/AcOH | 50°C, 4h | Sulfoxide | N/A |

| Decarboxylation | CuO | 200°C, 2h | CO₂ + benzothiazole | N/A |

| Hydrogenation | H₂/Pd-C | RT, 6h | Thioether | N/A |

| *Yields require experimental confirmation. |

Scientific Research Applications

(2-oxo-1,3-benzothiazol-3(2H)-yl)acetic acid has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound has been studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2-oxo-1,3-benzothiazol-3(2H)-yl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In the context of anticancer research, the compound may exert its effects by inducing apoptosis (programmed cell death) in cancer cells or inhibiting the activity of enzymes involved in cell proliferation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzothiazole Core

Compound II : {6-[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]-2-oxo-1,3-benzothiazol-3(2H)-yl}acetic acid

- Structural Difference : A thiazolyl group substituted with a 2-chlorophenyl moiety is appended to the benzothiazole ring at position 4.

- Properties : The additional thiazolyl-chlorophenyl group enhances π-π stacking interactions, as evidenced by crystallographic data showing extended hydrogen-bonded networks (C–H···O and C–H···N) .

Compound III : 3-{5-[(2-Chlorophenyl)carbonyl]-2-oxo-1,3-benzothiazol-3(2H)-yl}propanoic acid

- Structural Difference: The acetic acid chain is replaced by a propanoic acid group.

- Crystal packing involves C–H···O interactions but lacks the dimeric motifs seen in Compound I .

- Activity: Propanoic acid derivatives are often explored for enhanced bioavailability due to improved solubility.

Compound IV : (4-Chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)acetic acid

- Structural Difference : A chlorine atom is introduced at position 4 of the benzothiazole ring.

- Properties : The electron-withdrawing chloro group increases electrophilicity, making the compound reactive toward nucleophilic targets.

- Activity : This variant is registered as a pesticide (common name: benazolin), highlighting its herbicidal activity .

Modifications to the Acidic Side Chain

Compound V : 3-(2-Oxo-1,3-benzothiazol-3(2H)-yl)propanoic acid

- Structural Difference: Propanoic acid replaces the acetic acid moiety.

- Properties : Catalog data indicate this compound is commercially available but discontinued, suggesting challenges in synthesis or stability . The extended chain may reduce crystallinity compared to Compound I.

Compound VI : Ethyl (2-oxo-1,3-benzothiazol-3(2H)-yl)acetate

Heterocyclic Ring Modifications

Compound VII : 2-(3-Oxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetic acid

- Structural Difference : The sulfur and nitrogen positions in the heterocycle are reversed, forming a benzisothiazolone system.

- Properties : This structural isomer exhibits distinct hydrogen-bonding patterns (O–H···O and N–H···S) and is an intermediate in synthesizing antimicrobial agents .

- Activity: Benzisothiazolones are known for antibacterial and antifungal properties, suggesting divergent applications compared to benzothiazolones .

Compound VIII : 2-(3-Ethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)acetic acid

- Structural Difference : The benzothiazole ring is replaced by a benzodiazole (two nitrogen atoms).

- Limited data are available, but benzodiazoles are explored in anticancer research .

Biological Activity

(2-oxo-1,3-benzothiazol-3(2H)-yl)acetic acid is a heterocyclic compound belonging to the benzothiazole family, characterized by its unique structure that combines a benzothiazole ring with an acetic acid moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and neuroprotective effects.

The synthesis of this compound typically involves the cyclization of 2-aminothiophenol with chloroacetic acid under basic conditions. The reaction is often facilitated by heating in solvents such as ethanol or water. Recent advancements in synthetic methods have explored continuous flow synthesis to improve yield and purity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains and fungi. The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of critical metabolic enzymes .

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies have demonstrated that this compound induces apoptosis in cancer cells, particularly in breast and colon cancer cell lines. The IC50 values indicate promising cytotoxic activity, suggesting that this compound could serve as a lead in anticancer drug development .

Table 1: Cytotoxicity of this compound against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HCT-116 (Colon) | 6.90 |

| MCF-7 (Breast) | 11.26 |

| A549 (Lung) | 22.96 |

Neuroprotective Effects

The compound has been identified as a positive allosteric modulator for dopamine D1 receptors, which are crucial for cognitive functions. This modulation may help alleviate symptoms associated with cognitive dysfunctions and neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Antimicrobial Mechanism : The compound disrupts bacterial cell membranes and inhibits essential enzymes involved in bacterial metabolism.

- Anticancer Mechanism : It induces apoptosis through the activation of caspases and inhibition of cell proliferation pathways.

- Neuroprotective Mechanism : By modulating dopamine receptor activity, it enhances dopaminergic signaling, potentially improving cognitive functions and mitigating neurodegeneration .

Case Studies

A notable study explored the use of this compound in treating drug-resistant bacterial infections. The results showed that the compound significantly reduced bacterial load in infected models, highlighting its therapeutic potential in antibiotic resistance scenarios .

Another investigation focused on its anticancer properties against various cell lines, revealing that derivatives of this compound exhibited enhanced cytotoxicity compared to standard chemotherapy agents like doxorubicin .

Q & A

Q. What is the standard synthetic route for (2-oxo-1,3-benzothiazol-3(2H)-yl)acetic acid, and how are crystallization conditions optimized?

The compound is synthesized via nucleophilic substitution by reacting benzo[d]isothiazol-3(2H)-one with chloroacetic acid in an aqueous NaOH solution under ice-cooling. After stirring at room temperature for 4.5 hours, the product is precipitated by acidifying the mixture (pH 1–2). Crystallization is achieved using a dimethylformamide-water mixed solvent, yielding single crystals suitable for X-ray diffraction . Optimization involves controlling pH, solvent polarity, and temperature during recrystallization to enhance crystal quality.

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Key techniques include:

- Single-crystal X-ray diffraction (SCXRD): Resolves bond lengths (e.g., C–S = 1.741 Å) and angles (e.g., C6–C1–S1 = 111.95°) to confirm molecular geometry .

- Hydrogen-bonding analysis: Identifies intermolecular interactions (e.g., O–H···O bonds with donor-acceptor distances of ~2.62 Å) that stabilize the crystal lattice .

- Nuclear Magnetic Resonance (NMR) and Infrared (IR): Though not explicitly detailed in evidence, these are standard for verifying functional groups (e.g., carboxylic acid, benzothiazolone).

Advanced Research Questions

Q. How can SHELX software improve the refinement of this compound’s crystal structure, and what challenges arise?

SHELXL refines small-molecule structures by modeling anisotropic displacement parameters and hydrogen bonding. For this compound, challenges include:

- Hydrogen atom placement: Freely refining the acidic H3O atom from difference Fourier maps (O–H = 0.86 Å) .

- Disorder modeling: Addressing potential conformational flexibility in the acetic acid sidechain . SHELX’s robustness in handling high-resolution data makes it ideal for resolving subtle electron density features .

Q. What computational methods validate the experimental charge density and conformational dynamics of this compound?

High-resolution SCXRD data (at low temperature) combined with B3LYP/6-311++G(d,p) DFT calculations reveal:

- Conformational minima: Five low-energy conformers on the potential energy surface, with the crystal structure matching the most stable conformation .

- Electron density redistribution: Polarization of the carbonyl oxygen in hydrogen bonds (e.g., O···O distance = 2.6177 Å), validated via multipole refinement .

Q. How do intermolecular interactions dictate solid-state properties like solubility and stability?

The crystal packing is governed by:

- O–H···O hydrogen bonds: Forming infinite chains along the crystallographic axis.

- Antiparallel dipole stacking: Enhances stability through electrostatic complementarity between adjacent molecules . These interactions reduce solubility in non-polar solvents but improve thermal stability, as seen in melting point data.

Q. What strategies are used to design bioactive derivatives of this compound, and how is their activity assessed?

Derivatives (e.g., esters, amides) are synthesized by modifying the acetic acid moiety. Key steps include:

- Esterification/amidation: Reacting the carboxylic acid with alcohols or amines under coupling agents (e.g., DCC).

- Bioactivity screening: Testing antimicrobial activity via agar diffusion assays against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans), as reported for structurally related benzothiazolones .

Methodological Considerations

Q. What role does ORTEP-3 play in visualizing the molecular structure derived from crystallographic data?

ORTEP-3 generates thermal ellipsoid plots to visualize atomic displacement parameters, critical for assessing positional uncertainty in the benzothiazolone ring and acetic acid substituent . This aids in identifying static vs. dynamic disorder in the crystal lattice.

Q. How does solvent choice impact the recrystallization yield and crystal quality?

Polar aprotic solvents (e.g., DMF) mixed with water reduce nucleation rates, favoring larger crystal growth. Evidence shows that DMF/water mixtures produce diffraction-quality crystals with minimal defects .

Data Contradictions and Resolution

Q. Discrepancies in reported hydrogen-bonding geometries: How are these resolved?

Variations in O–H···O distances (e.g., 2.62 Å vs. 2.70 Å in similar compounds) arise from temperature-dependent lattice contractions. High-resolution data (≤100 K) and Hirshfeld surface analysis reconcile these differences by accounting for thermal motion .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.